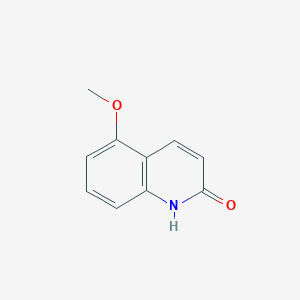

5-Methoxyquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEKDEFGMGFUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455741 | |

| Record name | 5-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160893-04-9 | |

| Record name | 5-Methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-Methoxyquinolin-2(1H)-one: A Technical Guide for Drug Development Professionals

Introduction:

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. 5-Methoxyquinolin-2(1H)-one, in particular, is a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth overview of a viable synthetic route to this compound, commencing from the readily available starting material, 2,5-dimethoxyaniline. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic pathway and experimental workflow.

The synthesis is strategically designed as a three-step process, beginning with the formation of a β-ketoanilide intermediate, followed by an intramolecular cyclization to construct the quinolinone core, and concluding with a selective demethylation to yield the target compound.

Overall Synthetic Pathway

The synthesis of this compound from 2,5-dimethoxyaniline is proposed to proceed via the following three stages:

-

Step 1: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1)

-

Step 2: Cyclization to 5,8-dimethoxy-4-methylquinolin-2(1H)-one (2)

-

Step 3: Selective Demethylation to this compound (3)

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1)

The initial step involves the acetoacetylation of 2,5-dimethoxyaniline to form the corresponding β-ketoanilide. This can be achieved through two primary methods: reaction with ethyl acetoacetate or with diketene.

Experimental Protocols

Method A: Reaction with Ethyl Acetoacetate

This method involves the direct condensation of 2,5-dimethoxyaniline with ethyl acetoacetate, typically at elevated temperatures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Reaction Conditions: Heat the mixture to 130-140°C with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Reaction Time: Maintain the temperature until the starting materials are consumed, which typically takes 2-4 hours. Ethanol is liberated during the reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The crude product, which may solidify upon cooling, is then purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield N-(2,5-dimethoxyphenyl)-3-oxobutanamide as a crystalline solid.

Method B: Reaction with Diketene

This acylation method is often faster and can be performed at lower temperatures.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxyaniline (1.0 eq) in an aprotic solvent such as toluene or dichloromethane.

-

Reaction Conditions: Cool the solution in an ice bath to 0-5°C. Add diketene (1.05 eq) dropwise from the dropping funnel, ensuring the temperature is maintained below 10°C.

-

Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up and Purification: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization as described in Method A.

Quantitative Data

| Parameter | Method A (Ethyl Acetoacetate) | Method B (Diketene) |

| Typical Yield | 75-85% | 80-90% |

| Purity (by HPLC) | >98% | >98% |

| Melting Point | 88-90 °C | 88-90 °C |

Spectroscopic Data for N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.80 (s, 1H, NH), 8.15 (d, J = 2.8 Hz, 1H, Ar-H), 6.90 (d, J = 8.8 Hz, 1H, Ar-H), 6.75 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.50 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 205.0, 164.5, 153.0, 142.0, 128.0, 114.0, 112.0, 110.0, 56.0, 55.8, 50.0, 31.0.

-

Mass Spec (ESI): m/z 238.10 [M+H]⁺.

Step 2: Cyclization to 5,8-dimethoxy-4-methylquinolin-2(1H)-one (2)

The second step is an intramolecular cyclization of the β-ketoanilide intermediate to form the quinolinone ring system. This reaction is a variation of the Knorr quinoline synthesis and is typically catalyzed by a strong acid, such as sulfuric acid.

Experimental Protocol

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, place N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1.0 eq).

-

Reaction Conditions: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (3-5 eq) dropwise with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C.

-

Reaction Time: Stir the reaction mixture at 80-90°C for 2-3 hours, monitoring the progress by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution. The crude product is dried and can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Quantitative Data

| Parameter | Value |

| Typical Yield | 65-75% |

| Purity (by HPLC) | >97% |

| Melting Point | 220-222 °C |

Spectroscopic Data for 5,8-dimethoxy-4-methylquinolin-2(1H)-one (2):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.50 (s, 1H, NH), 7.00 (d, J = 8.8 Hz, 1H, Ar-H), 6.80 (d, J = 8.8 Hz, 1H, Ar-H), 6.10 (s, 1H, H-3), 3.90 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 162.0, 151.0, 148.0, 140.0, 125.0, 115.0, 110.0, 105.0, 100.0, 56.5, 56.0, 18.0.

-

Mass Spec (ESI): m/z 220.09 [M+H]⁺.

Step 3: Selective Demethylation to this compound (3)

The final step involves the regioselective demethylation of the 8-methoxy group of 5,8-dimethoxy-4-methylquinolin-2(1H)-one. Boron tribromide (BBr₃) is a common and effective reagent for the cleavage of aryl methyl ethers. The selectivity for the 8-position over the 5-position is crucial and can often be achieved under controlled conditions.

Experimental Protocol

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,8-dimethoxy-4-methylquinolin-2(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reaction Conditions: Cool the solution to -78°C (dry ice/acetone bath). Add a solution of boron tribromide (1.1-1.5 eq) in DCM dropwise.

-

Reaction Time: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Cool the reaction mixture to 0°C and quench by the slow addition of methanol, followed by water. The mixture is then extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: methanol/DCM gradient) to afford this compound.

Quantitative Data

| Parameter | Value |

| Typical Yield | 50-65% |

| Purity (by HPLC) | >98% |

| Melting Point | 214-216 °C |

Spectroscopic Data for this compound (3):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.60 (s, 1H, NH), 7.80 (d, J = 9.6 Hz, 1H, H-4), 7.40 (t, J = 8.2 Hz, 1H, H-7), 6.90 (d, J = 8.2 Hz, 1H, H-8), 6.70 (d, J = 8.2 Hz, 1H, H-6), 6.50 (d, J = 9.6 Hz, 1H, H-3), 3.90 (s, 3H, OCH₃).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 162.5, 155.0, 140.0, 130.0, 125.0, 122.0, 115.0, 110.0, 105.0, 56.0.

-

Mass Spec (ESI): m/z 176.07 [M+H]⁺.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis of 5-Methoxyquinolin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental protocols for the synthesis of 5-Methoxyquinolin-2(1H)-one, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document details two primary synthetic strategies: the methylation of 5-hydroxy-2(1H)-quinolinone and a domino nitro reduction-Friedländer heterocyclization. Each method is presented with detailed experimental procedures, quantitative data, and a visual representation of the synthetic pathway.

Methylation of 5-Hydroxy-2(1H)-quinolinone

A robust and well-documented method for the synthesis of this compound involves the methylation of the readily available precursor, 5-hydroxy-2(1H)-quinolinone. Direct methylation can lead to the formation of undesired N-methylated and N,O-dimethylated byproducts. To circumvent this, a more regioselective three-step protocol is employed, involving the protection of the amide group, methylation of the hydroxyl group, and subsequent deprotection. This approach affords the desired product in a good overall yield.

Experimental Protocol: Three-Step Methylation

This protocol is adapted from a reported procedure and offers a reliable method for the synthesis of this compound with an overall yield of approximately 51%.

Step 1: Synthesis of 2-Chloro-5-hydroxyquinoline (Protection)

-

A mixture of 5-hydroxy-2(1H)-quinolinone and phosphorus oxychloride (POCl₃) is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto ice.

-

The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-5-hydroxyquinoline.

Step 2: Synthesis of 2-Chloro-5-methoxyquinoline (Methylation)

-

To a solution of 2-chloro-5-hydroxyquinoline in a suitable solvent, a methylating agent such as diazomethane in ether is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours.

-

After the reaction is complete, water is added, and the precipitate is filtered and dried to give 2-chloro-5-methoxyquinoline.

Step 3: Synthesis of this compound (Deprotection)

-

2-Chloro-5-methoxyquinoline is refluxed in the presence of a suitable acid or base to facilitate the hydrolysis of the chloro group.

-

The reaction mixture is then cooled and poured onto ice.

-

The precipitate is collected by filtration, washed, and recrystallized from a suitable solvent such as methanol to afford pure this compound.

Quantitative Data for the Three-Step Methylation Synthesis

| Step | Product | Reagents | Yield | Melting Point (°C) |

| 1 | 2-Chloro-5-hydroxyquinoline | 5-hydroxy-2(1H)-quinolinone, POCl₃ | 70% | 159-160 |

| 2 | 2-Chloro-5-methoxyquinoline | 2-Chloro-5-hydroxyquinoline, Diazomethane | 86% | 70 |

| 3 | This compound | 2-Chloro-5-methoxyquinoline, Acid/Base | 84% | 240 |

| Overall | This compound | ~51% | 240 |

Experimental Workflow: Three-Step Methylation

A schematic representation of the three-step synthesis of this compound.

Domino Nitro Reduction-Friedländer Heterocyclization

An alternative and efficient approach to quinoline derivatives is the domino nitro reduction-Friedländer heterocyclization.[1] This method involves the in situ reduction of a 2-nitrobenzaldehyde derivative to the corresponding 2-aminobenzaldehyde, which then undergoes a condensation reaction with an active methylene compound to form the quinoline ring system.[1] For the synthesis of this compound, the starting material would be 5-methoxy-2-nitrobenzaldehyde.[1]

General Experimental Protocol

While a specific protocol for the synthesis of this compound via this method is not detailed in the provided literature, a general procedure can be outlined based on similar transformations.[1]

-

To a solution of 5-methoxy-2-nitrobenzaldehyde and a suitable active methylene compound (e.g., a β-ketoester or a malonic ester derivative) in a solvent like glacial acetic acid, a reducing agent such as iron powder (Fe) is added.[1]

-

The reaction mixture is heated to allow for the reduction of the nitro group and subsequent condensation and cyclization.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove the iron salts, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield this compound.

Signaling Pathway: Domino Nitro Reduction-Friedländer Synthesis

References

Spectroscopic Profile of 5-Methoxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines theoretical predictions based on the analysis of closely related analogs with established principles of spectroscopic interpretation. This document aims to serve as a valuable resource for the identification and characterization of this and similar quinolinone derivatives.

Molecular Structure and Spectroscopic Overview

This compound belongs to the quinolinone family, a class of bicyclic compounds containing a benzene ring fused to a pyridinone ring. The presence of a methoxy group at the 5-position significantly influences its electronic properties and, consequently, its spectroscopic signatures. The key spectroscopic techniques for the structural elucidation of this molecule include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Relationship between the molecular structure and the information obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts for this compound are summarized in Table 1. The aromatic protons will appear as distinct multiplets, and the methoxy protons will be a characteristic singlet. The NH proton of the lactam ring is expected to be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5 | d |

| H-4 | ~7.8 | d |

| H-6 | ~6.9 | t |

| H-7 | ~7.4 | t |

| H-8 | ~7.0 | d |

| NH | ~11.8 | br s |

| OCH₃ | ~3.9 | s |

Note: Predicted values are based on the analysis of related quinolinone structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment (e.g., aromatic, carbonyl, aliphatic). The predicted chemical shifts for the carbon atoms in this compound are presented in Table 2. The carbonyl carbon of the lactam is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 |

| C-3 | ~122 |

| C-4 | ~140 |

| C-4a | ~118 |

| C-5 | ~155 |

| C-6 | ~110 |

| C-7 | ~130 |

| C-8 | ~112 |

| C-8a | ~140 |

| OCH₃ | ~56 |

Note: Predicted values are based on the analysis of related quinolinone structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized in Table 3. The most characteristic peaks will be the N-H stretch of the lactam, the C=O stretch of the lactam, and the C-O stretch of the methoxy group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (lactam) | Stretching | 3400 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methoxy) | Stretching | 2950 - 2850 |

| C=O (lactam) | Stretching | 1680 - 1650 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ether) | Stretching | 1250 - 1050 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| [M+H]⁺ | m/z 176.06 |

| Key Fragment Ions | [M-CH₃]⁺, [M-CO]⁺, [M-OCH₃]⁺ |

The fragmentation pattern will likely involve the loss of the methyl group from the methoxy ether, loss of carbon monoxide from the lactam ring, and loss of the entire methoxy group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Analysis

Caption: A typical workflow for NMR spectroscopic analysis.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. For ESI, the analysis is typically performed in positive ion mode to observe the [M+H]⁺ ion. For EI, the sample is vaporized and bombarded with electrons to induce ionization and fragmentation.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides the expected data and detailed experimental protocols to aid researchers in the unequivocal identification and structural confirmation of this important heterocyclic compound. The provided data tables, based on sound spectroscopic principles and analysis of related structures, serve as a reliable reference for experimental work.

physical and chemical properties of 5-Methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methoxyquinolin-2(1H)-one. The information is curated for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental protocols, and key structural information.

Core Physical and Chemical Properties

This compound, with the CAS Number 70450-83-8 and the molecular formula C₁₀H₉NO₂, is a quinolinone derivative. While comprehensive experimental data for this specific compound is limited in publicly available literature, the following tables summarize the available and predicted information.

Table 1: Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Weight | 175.18 g/mol | Calculated |

| Melting Point | 188-190 °C | Predicted[1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 70450-83-8 |

| Molecular Formula | C₁₀H₉NO₂ |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H9NO2/c1-13-8-4-2-3-7-6(8)5-9(12)11-10(7)11/h2-5H,1H3,(H,11,12) |

| InChIKey | Not available |

| Canonical SMILES | COC1=CC=CC2=C1C=CC(=O)N2 |

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of quinolin-2(1H)-ones is through the cyclization of substituted anilines. A potential route to this compound could involve the methylation of its corresponding hydroxy precursor, 5-hydroxyquinolin-2(1H)-one.

Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Steps:

-

Starting Material: Begin with 5-hydroxyquinolin-2(1H)-one.

-

Methylation: Dissolve 5-hydroxyquinolin-2(1H)-one in a suitable solvent (e.g., acetone, DMF). Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., dimethyl sulfate or methyl iodide). The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

Spectroscopic Analysis

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.

Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic characterization of this compound.

Expected Spectral Data:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the quinolinone ring system, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching, C=O stretching of the lactam, C-O stretching of the methoxy group, and C-H stretching of the aromatic and methyl groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the quinolinone structure.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, the quinolinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of quinolin-2(1H)-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Some quinoline derivatives have been shown to modulate various signaling pathways. For instance, certain indolo[2,3-b]quinoline derivatives have been investigated for their potential to inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells.

Logical Relationship for Investigating Biological Activity:

Caption: Logical workflow for investigating the biological activity of this compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 5-Methoxyquinolin-2(1H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing 5-Methoxyquinolin-2(1H)-one and its derivatives. This scaffold is of significant interest in medicinal chemistry, with applications ranging from anticancer agents to targeted protein inhibitors. This document details key experimental protocols, presents comparative quantitative data, and visualizes synthetic workflows and a relevant biological signaling pathway.

Core Synthetic Methodologies

The synthesis of the this compound core can be achieved through various strategies, each with its own advantages depending on the desired substitution pattern and available starting materials. Classical methods such as the Camps cyclization and modern variations of quinoline synthesis provide a robust toolkit for accessing these valuable compounds.

Synthesis of the Core Nucleus: 5-Hydroxy-2(1H)-quinolinone

A common precursor to 5-methoxy-2(1H)-quinolinone is its 5-hydroxy analog. A reliable method to synthesize this intermediate, avoiding difficult separations of dihydro- precursors, involves the reaction of 3-aminocyclohexenone-2 with methyl propiolate followed by dehydrogenation.[1]

Experimental Protocol:

-

Synthesis of the Bicyclic Ketone Intermediate: 3-aminocyclohexenone-2 is reacted with methyl propiolate as a Michael substrate. This reaction yields the bicyclic ketone intermediate.[1]

-

Aromatization: The bicyclic ketone is treated with a palladium on carbon (Pd-C) catalyst to induce dehydrogenation, resulting in the formation of pure 5-hydroxy-2(1H)-quinolinone in quantitative yield.[1]

Methylation of 5-Hydroxy-2(1H)-quinolinone

The final step to obtain the target 5-methoxy-2(1H)-quinolinone is the methylation of the 5-hydroxy group. This can be challenging due to the potential for N-methylation and O,N-dimethylation.

Experimental Protocol:

-

Methylation with Dimethyl Sulfate: To a solution of 5-hydroxy-2(1H)-quinolinone (1.24 mmol) in 10 N KOH (10 ml), dimethyl sulfate (7.92 mmol) is added dropwise. The mixture is stirred at room temperature for 24 hours. This method, however, has been reported to yield a mixture of the undesired N-methyl and N,O-dimethyl derivatives.[1]

-

Methylation with Diazomethane: A suspension of 5-hydroxy-2(1H)-quinolinone (6.20 mmol) in methanol (20 ml) is treated with a 1.4N solution of diazomethane in ether (50 ml) dropwise. The solution is stirred at room temperature for 12 hours. This method yields a mixture of the desired 5-methoxy-2(1H)-quinolinone along with other methylated products.[1]

Synthesis of Substituted Methoxyquinolin-2-ones via Cycloelimination

A versatile method for synthesizing substituted quinolin-2(1H)-ones, including those with methoxy groups, involves the cycloelimination of cinnamanilides.[2]

Experimental Protocol:

-

Formation of N-substituted cinnamamide: Anilines are coupled with cinnamoyl chloride or a substituted variant (e.g., 3,4,5-trimethoxycinnamoyl chloride) to form the corresponding N-substituted cinnamamide.[2]

-

Cycloelimination: The cinnamamide is treated with trifluoromethanesulfonic acid (TfOH) (2 equivalents) and stirred at 110°C for 4 hours. The reaction mixture is then cooled and poured into ice-cold water to precipitate the quinolin-2(1H)-one product.[2]

Synthesis of Substituted 4-Methoxy-1H-quinolin-2-ones

A three-step synthesis allows for the preparation of various substituted 4-methoxy-1H-quinolin-2-ones from substituted anilines.[3][4]

Experimental Protocol:

-

Synthesis of Substituted 2,4-dichloroquinoline: A substituted aniline is reacted with malonic acid in an excess of phosphorus oxychloride at reflux for 6 hours to yield the corresponding 2,4-dichloroquinoline.[3][4]

-

Synthesis of Substituted 2,4-dimethoxyquinoline: The 2,4-dichloroquinoline is heated with a freshly prepared methanolic sodium methoxide solution at reflux for 5 hours.[3][4]

-

Formation of 4-methoxy-1H-quinolin-2-one: The resulting 2,4-dimethoxyquinoline is refluxed with glacial acetic acid and concentrated hydrochloric acid for 4 hours to yield the final 4-methoxy-1H-quinolin-2-one product.[3][4]

Data Presentation

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Reference |

| Synthesis of 5-Hydroxy-2(1H)-quinolinone | 3-aminocyclohexenone-2, methyl propiolate | 1. Michael addition; 2. Pd-C, dehydrogenation | 5-Hydroxy-2(1H)-quinolinone | Quantitative (dehydrogenation step) | [1] |

| Methylation with Dimethyl Sulfate | 5-Hydroxy-2(1H)-quinolinone | Dimethyl sulfate, 10N KOH, RT, 24h | 1-Methyl-5-hydroxy-2(1H)-quinolinone and 1,5-Dimethyl-2(1H)-quinolinone | 9 and 74 (respectively) | [1] |

| Methylation with Diazomethane | 5-Hydroxy-2(1H)-quinolinone | Diazomethane, Methanol/Ether, RT, 12h | 5-Methoxy-2(1H)-quinolinone and 1,5-Dimethyl-2(1H)-quinolinone | 40 and 40 (in a mixture) | [1] |

| Cycloelimination of Cinnamanilides | N-substituted cinnamamides | TfOH, 110°C, 4h | Substituted quinolin-2(1H)-ones | 62-97 | [2] |

| Synthesis of 4-Methoxy-1H-quinolin-2-one | Substituted aniline, malonic acid | 1. POCl₃, reflux, 6h; 2. NaOMe, reflux, 5h; 3. Acetic acid, HCl, reflux, 4h | Substituted 4-Methoxy-1H-quinolin-2-one | 60 (final step) | [3] |

Visualizations

Synthetic Workflow: Synthesis of 5-Hydroxy-2(1H)-quinolinone

Caption: A generalized workflow for the synthesis of 5-Hydroxy-2(1H)-quinolinone.

Synthetic Workflow: Three-Step Synthesis of 4-Methoxy-1H-quinolin-2-ones

Caption: A generalized workflow for the synthesis of 4-Methoxy-1H-quinolin-2-ones.

Signaling Pathway: EZH2 Inhibition by 5-Methoxyquinoline Derivatives

A significant application of 5-methoxyquinoline derivatives is in the field of epigenetics, specifically as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in gene silencing and is often dysregulated in cancer.[5]

Caption: Inhibition of the EZH2 signaling pathway by 5-methoxyquinoline derivatives.

References

The Biological Activity of Quinoline and Quinazoline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and quinazoline alkaloids are two significant classes of nitrogen-containing heterocyclic compounds that have garnered immense attention in medicinal chemistry and drug development.[1][2] These scaffolds are present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[1][3] Quinoline, a benzopyridine, consists of a benzene ring fused to a pyridine ring, while quinazoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[4][5] The structural diversity and versatility of these core structures have made them privileged scaffolds in the design of novel therapeutic agents.[6][7]

This technical guide provides an in-depth overview of the biological activities of quinoline and quinazoline alkaloids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in the field.

Biological Activities of Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline derivatives have been reported to possess a wide range of biological activities, including:

-

Anticancer: This is one of the most extensively studied activities. These alkaloids can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration.[6][8]

-

Antimicrobial: This includes antibacterial and antifungal activities.[4][9]

-

Antimalarial: Quinine, a quinoline alkaloid, is a historically significant antimalarial drug.[1][10]

-

Anti-inflammatory: Some derivatives have shown potent anti-inflammatory effects.[1][4]

-

Antiviral: Certain quinoline and quinazoline compounds have demonstrated antiviral properties, including anti-HIV activity.[11][12]

-

Anticonvulsant: Several quinazoline derivatives have been investigated for their anticonvulsant activities.[11][13]

-

Analgesic: Some compounds have been reported to have pain-relieving properties.[4][12]

-

Cardiovascular effects: Activities such as antihypertensive and antiarrhythmic effects have been observed.[3][14]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for some quinoline and quinazoline alkaloids, showcasing their potency in various biological assays.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Quinoline-2-carboxamides | Prostate (PC-3) | PIM-1 Kinase Inhibition | 2.60 | [4] |

| 2-Styrylquinolines | Prostate (PC-3) | PIM-1 Kinase Inhibition | 1.29 | [4] |

| Thiazolo[5,4-b]quinoline (D3CLP) | Tumor Cells | Cytotoxicity | More potent than in non-tumor cells | [8] |

| 91b1 | Various Cancer Cell Lines | MTS Cytotoxicity | Varies by cell line | [15] |

| Chloroquinolyl derivative | Plasmodium falciparum | Antimalarial | Submicromolar | [16] |

Table 2: Anticancer Activity of Quinazoline Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 2-Substituted quinazolinone-2-phenyloxadiazole hybrid | HeLa | Antiproliferative | 7.52 | [13] |

| Quinazoline-triazole hybrid | Various | Anticancer | < 1 | [13] |

| (-)-Chaetominine | Leukemia (K562) | Cytotoxicity | 21 | [17] |

| (-)-Chaetominine | Colon Cancer (SW1116) | Cytotoxicity | 28 | [17] |

Table 3: Antimicrobial Activity of Quinoline Derivatives

| Compound/Derivative | Microbial Strain | Assay Type | MIC (µg/mL) | Reference |

| Quinolone-quinoline hybrid (5d) | Gram-positive & Gram-negative bacteria | Antibacterial | 0.125 - 8 | [18] |

| Ureido-4-quinolinamides | Plasmodium falciparum | Antimalarial | 0.25 | [16] |

Table 4: Antiparasitic Activity of Quinoline Derivatives

| Compound/Derivative | Parasite | Assay Type | IC50 (µM) | Reference |

| Fluorine-containing aminoquinoline (11b) | Leishmania mexicana | Antiproliferative | 41.9 | [19] |

| Fluorine-containing aminoquinoline (11c) | Leishmania mexicana | Antiproliferative | 41.9 | [19] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of quinoline and quinazoline alkaloids stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

A primary anticancer mechanism for many quinoline derivatives is the inhibition of DNA topoisomerases .[4][8] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA complex, these alkaloids lead to DNA strand breaks and ultimately, apoptosis. Camptothecin and its analogs are classic examples of quinoline alkaloids that target topoisomerase I.[1]

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases , such as Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[4][20] These kinases are often overexpressed in cancer cells and play a crucial role in cell proliferation, survival, and metastasis. By blocking the ATP-binding site of these kinases, quinazoline alkaloids can halt downstream signaling pathways.

Other reported anticancer mechanisms for these alkaloids include DNA intercalation, inhibition of tubulin polymerization, and modulation of various other signaling pathways.[4][8][21]

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activity of quinoline and quinazoline alkaloids.

General Workflow for Bioactivity Screening

The process of identifying bioactive alkaloids typically follows a systematic workflow from crude extracts to purified compounds.

Protocol 1: General Alkaloid Extraction

This protocol describes a general method for extracting alkaloids from plant material.

-

Preparation of Plant Material: The plant material is dried and powdered to increase the surface area for extraction.[22]

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as ethanol or methanol, often using a Soxhlet apparatus or maceration.[22][23]

-

Acid-Base Extraction (Purification):

-

The crude extract is dissolved in an acidic aqueous solution (e.g., dilute HCl) to protonate the basic alkaloids, making them water-soluble.

-

The acidic solution is then washed with a nonpolar organic solvent (e.g., hexane or ether) to remove non-alkaloidal compounds.

-

The aqueous layer is then made basic (e.g., with NaOH or NH4OH) to deprotonate the alkaloids, causing them to precipitate or become soluble in an organic solvent.

-

The alkaloids are then extracted into an immiscible organic solvent (e.g., chloroform or dichloromethane).[23]

-

-

Solvent Evaporation: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

-

Qualitative Tests: The presence of alkaloids can be confirmed using various reagents that produce a precipitate, such as Mayer's reagent (creamy precipitate), Wagner's reagent (reddish-brown precipitate), and Dragendorff's reagent (orange-brown precipitate).[22][24]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test alkaloid (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The media is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution of Compound: The test alkaloid is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Quinoline and quinazoline alkaloids continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them highly attractive scaffolds for medicinal chemists. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, the elucidation of their detailed mechanisms of action, and the exploration of their potential in combination therapies. The application of computational methods for drug design and a deeper understanding of the structure-activity relationships will further accelerate the discovery of new drug candidates from these versatile heterocyclic systems.

References

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmphs.com [ijmphs.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. mdpi.com [mdpi.com]

- 10. longdom.org [longdom.org]

- 11. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. biologydiscussion.com [biologydiscussion.com]

- 23. Alkaloid - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

5-Methoxyquinolin-2(1H)-one: An In-depth Technical Guide on its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently found in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties. This technical guide focuses on the anticancer potential of a specific derivative, 5-Methoxyquinolin-2(1H)-one. While direct and extensive research on this particular compound is emerging, this document synthesizes the available information on its synthesis, the anticancer activities of structurally related analogs, and the putative signaling pathways it may modulate. By examining the broader class of quinolin-2(1H)-one derivatives, we can infer the potential mechanisms of action, which likely include the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic promise of this compound and its derivatives.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse biological activities.[1] The quinolin-2(1H)-one core, in particular, is a key pharmacophore present in several approved drugs and clinical candidates for the treatment of cancer.[2] These compounds have been shown to exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and interference with microtubule polymerization.[3][4] The introduction of a methoxy group at the 5-position of the quinolin-2(1H)-one ring can significantly influence the molecule's physicochemical properties and biological activity, potentially enhancing its anticancer profile. This guide explores the synthesis, potential anticancer activities, and mechanisms of action of this compound, drawing insights from the extensive research on related quinolinone analogs.

Synthesis of the this compound Scaffold

The synthesis of quinolin-2(1H)-one derivatives can be achieved through several established methods. A common approach involves the cyclization of appropriately substituted anilines and cinnamoyl chlorides. Specifically for 5-methoxy-substituted analogs, a general synthetic route can be proposed as follows:

A straightforward synthetic route to 7-hydroxy-6-methoxyquinolin-2(1H)-one and its variants has been developed, which could be adapted for the synthesis of the 5-methoxy isomer. This method involves the coupling of anilines with cinnamoyl chloride or its derivatives to form cinnamanilides, followed by a cycloelimination reaction.[5] Another synthetic strategy involves the reaction of dibromoquinolin-2(1H)-one with sodium methoxide in the presence of a copper iodide catalyst to yield dimethoxyquinolin-2(1H)-one.[5]

A general experimental protocol for the synthesis of a methoxy-substituted quinolin-2(1H)-one is described below.

Experimental Protocol: Synthesis of 6-Methoxyquinolin-2(1H)-one[5]

-

Reaction Setup: To a solution of 6-bromoquinoline-2(1H)-one (1 equivalent) in dry dimethylformamide (DMF), add copper(I) iodide (10 mol %).

-

Stirring: Stir the reaction mixture for 30 minutes at room temperature.

-

Addition of Sodium Methoxide: Slowly add freshly prepared sodium methoxide (prepared from 5 g of sodium metal in 10 mL of methanol) to the reaction mixture.

-

Reflux: Reflux the reaction mixture for 36 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:hexane (7:3) solvent system.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the DMF under vacuum.

-

Extraction: Extract the residue with methanol.

-

Purification: Purify the crude product by column chromatography on silica gel using a chloroform:methanol (95:5) solvent system to obtain the pure product.

Anticancer Potential: Insights from Structurally Related Analogs

Direct studies on the anticancer activity of this compound are limited. However, a substantial body of evidence from structurally similar quinoline and quinolinone derivatives highlights the potential of this scaffold in cancer therapy. The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values being key quantitative metrics.

Table 1: Cytotoxicity of Quinoline and Quinolinone Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) | MDA-MB-231 (Breast) | 2.45 | [6] |

| 7-amino-2-(2-pyridinyl)quinoline-5,8-dione (23) | MDA468-NQ16 (Breast) | < 1 (single digit µM) | [7] |

| 7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dione (11) | MDA468-NQ16 (Breast) | < 1 (single digit µM) | [7] |

| Aminated quinolinequinones (AQQ2-5) | Various leukemia, lung, colon, melanoma, renal, and breast cancer cell lines | Low micromolar | [8] |

| 5H-indolo[2,3-b]quinoline O-aminoglycosides | A549 (Lung), MCF-7 (Breast), Hs294T (Melanoma), HL-60 (Leukemia), MES-SA (Uterine), LoVo (Colon) | Comparable to DIMIQ | [9] |

Note: The table presents a selection of data from the literature on quinoline derivatives to illustrate the potential activity of the scaffold. The specific activities of this compound may vary.

Putative Mechanisms of Action

Based on the mechanisms elucidated for other quinolinone derivatives, this compound is likely to exert its anticancer effects through the modulation of several key cellular processes, including cell cycle progression and apoptosis.

Cell Cycle Arrest

A common mechanism of action for many anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from proliferating uncontrollably.[10][11] Quinoline derivatives have been reported to induce cell cycle arrest at different phases, most notably the G2/M phase.[12] This arrest is often mediated by the modulation of key cell cycle regulatory proteins.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer.[13] Anticancer drugs often work by inducing apoptosis in tumor cells. There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[14][15] Quinolinone derivatives have been shown to induce apoptosis through both pathways.

Modulation of Key Signaling Pathways

The anticancer effects of quinolinone derivatives are often linked to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are two of the most important cascades that control cell growth, proliferation, and survival.[16][17][18]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[19][20] Its aberrant activation is a common event in many types of cancer, making it an attractive target for therapeutic intervention.[21] Quinolinone-based compounds may exert their anticancer effects by inhibiting key components of this pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and control processes such as cell proliferation, differentiation, and survival.[22][23] Dysregulation of the MAPK pathway is a frequent driver of oncogenesis.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is still in its early stages, the extensive research on the broader quinolinone class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The available data on structurally related analogs suggest that this compound may exhibit potent cytotoxic effects against a range of cancer cell lines, likely through the induction of cell cycle arrest and apoptosis, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK.

Future research should focus on the comprehensive in vitro and in vivo evaluation of this compound to definitively establish its anticancer efficacy and safety profile. Detailed mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways affected by this compound. Such investigations will be crucial for advancing this compound and its derivatives as a new class of anticancer drugs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[24]

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat cancer cells with this compound for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound for the desired time period.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Therapeutic Potental of Quinolin-2 H-one Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Khan Academy [khanacademy.org]

- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 13. biorbyt.com [biorbyt.com]

- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. esmed.org [esmed.org]

- 23. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Anti-inflammatory Properties of 5-Methoxyquinolin-2(1H)-one

Disclaimer: Direct experimental data on the anti-inflammatory properties of 5-Methoxyquinolin-2(1H)-one is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the activities of structurally related quinolin-2(1H)-one derivatives and other methoxylated compounds to infer its potential anti-inflammatory profile and guide future research.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The quinolin-2(1H)-one scaffold, in particular, is a privileged structure in medicinal chemistry. The introduction of a methoxy group at the 5-position may modulate the molecule's electronic and steric properties, potentially influencing its interaction with key targets in inflammatory pathways. This document outlines the potential anti-inflammatory mechanisms, relevant experimental protocols for evaluation, and quantitative data from related compounds.

Potential Mechanisms of Anti-inflammatory Action

Based on studies of analogous compounds, this compound could potentially exert anti-inflammatory effects through several mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Many quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are critical for the synthesis of prostaglandins and leukotrienes, respectively.[1] Some derivatives also show inhibitory activity against inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.[2]

-

Modulation of Inflammatory Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Quinoline derivatives have been reported to inhibit the activation of the NF-κB pathway.[4]

-

Suppression of Pro-inflammatory Cytokines and Mediators: By targeting upstream enzymes and transcription factors, this compound may lead to the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[5]

Quantitative Data from Structurally Related Compounds

The following tables summarize the anti-inflammatory activity of various quinolin-2(1H)-one derivatives and other related compounds. This data provides a benchmark for the potential potency of this compound.

Table 1: Inhibition of Pro-inflammatory Enzymes by Quinoline Derivatives

| Compound | Target | Assay System | IC50 Value | Reference |

| 4-Hydroxy-2(1H)-quinolinone-carboxamide derivative (3h) | Soybean LOX | In vitro enzyme assay | 10 µM | [1] |

| 4-Hydroxy-2(1H)-quinolinone-carboxamide derivative (3g) | Soybean LOX | In vitro enzyme assay | 27.5 µM | [1] |

| 5-chloro-1,3-dihydro-2H-benzimidazol-2-one (FR038251) | Mouse iNOS | In vitro enzyme assay | 1.7 µM | [2] |

| 1,3(2H,4H)-isoquinolinedione (FR038470) | Mouse iNOS | In vitro enzyme assay | 8.8 µM | [2] |

| 5-chloro-2,4(1H,3H)-quinazolonedione (FR191863) | Mouse iNOS | In vitro enzyme assay | 1.9 µM | [2] |

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

| Compound | Cell Line | Inhibition at 100 µM | Reference |

| 5-chloro-1,3-dihydro-2H-benzimidazol-2-one (FR038251) | RAW264.7 | 81% | [2] |

| 1,3(2H,4H)-isoquinolinedione (FR038470) | RAW264.7 | 44% | [2] |

| 5-chloro-2,4(1H,3H)-quinazolonedione (FR191863) | RAW264.7 | 54% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound.

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic concentration of the test compound.

-

Methodology:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To measure the inhibitory effect on NO production in LPS-stimulated macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant and mix with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

3. Pro-inflammatory Cytokine Quantification (ELISA)

-

Objective: To measure the effect on the production of pro-inflammatory cytokines like TNF-α and IL-6.

-

Methodology:

-

Seed RAW 264.7 cells and pre-treat with this compound as described for the NO assay.

-

Stimulate with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

4. Western Blot Analysis for NF-κB Pathway Proteins

-

Objective: To investigate the effect on the activation of the NF-κB signaling pathway.

-

Methodology:

-

Culture and treat RAW 264.7 cells with the test compound and LPS.

-

Prepare whole-cell lysates and nuclear/cytoplasmic fractions.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or Lamin B1).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Diagram 1: Potential Inhibition of the NF-κB Signaling Pathway

Caption: Potential inhibitory points of this compound in the NF-κB pathway.

Diagram 2: General Experimental Workflow for Anti-inflammatory Screening

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: 5-Methoxyquinolin-2(1H)-one in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Within this important class of compounds, 5-Methoxyquinolin-2(1H)-one has emerged as a particularly promising framework for the development of novel therapeutics. Its unique electronic and steric properties, conferred by the methoxy group at the 5-position, provide a versatile platform for designing potent and selective agents against a spectrum of diseases, from cancer to infectious and inflammatory conditions. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities, structure-activity relationships, and the experimental methodologies crucial for its exploration in drug discovery.

Synthesis of the this compound Scaffold

The synthesis of the quinolin-2(1H)-one core can be achieved through several established methodologies. While specific routes to this compound are often adaptations of these general strategies, they typically involve the cyclization of appropriately substituted anilines.

General Synthetic Strategies:

Classic methods for constructing the quinolinone backbone include the Gould-Jacobs reaction, Conrad-Limpach synthesis, and Camps cyclization. More contemporary approaches often employ metal-catalyzed reactions to improve efficiency and substrate scope. Green chemistry methodologies, utilizing microwave irradiation or eco-friendly solvents, are also gaining prominence in the synthesis of these scaffolds.

Example Synthetic Workflow: A Generalized Approach

The following diagram illustrates a conceptual workflow for the synthesis of a substituted quinolin-2(1H)-one derivative, highlighting the key stages from starting materials to the final product.

Caption: Generalized synthetic workflow for quinolin-2(1H)-one synthesis.

A Scaffold of Diverse Biological Activity

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning this scaffold as a valuable starting point for drug discovery programs across multiple therapeutic areas.

Anticancer Activity

The this compound scaffold is a recurring motif in the design of novel anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

EZH2 Inhibition:

One of the most significant applications of this scaffold is in the development of inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in various cancers. Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes. A series of 5-methoxyquinoline derivatives have been synthesized and evaluated as EZH2 inhibitors. Structure-activity relationship (SAR) studies led to the discovery of potent compounds with significant anti-proliferative activity against cancer cell lines[1]. For instance, compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine) displayed an IC50 value of 1.2 μM against EZH2 and showed good anti-viability activities against two tumor cell lines[1].

PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Quinoline-based compounds have been investigated as inhibitors of this pathway. The following diagram illustrates the central role of this pathway and the points of intervention by inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and targets of quinolinone inhibitors.

Antimicrobial and Antiviral Activity

The versatility of the this compound scaffold extends to the realm of infectious diseases.

Antibacterial Agents:

Quinolin-2-one derivatives have been identified as promising antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. Certain compounds have demonstrated significant activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA)[2][3]. For example, a series of quinoline-2-one derivatives were synthesized, with some compounds exhibiting potent antibacterial activity against MRSA with MIC values as low as 0.75 μg/mL[3].

Antiviral Potential:

The broader quinoline scaffold has a well-documented history in the development of antiviral drugs. Derivatives have shown activity against a range of viruses, including Zika virus, herpes virus, and human immunodeficiency virus (HIV)[4][5]. While specific studies on this compound derivatives are emerging, the potential for this scaffold in antiviral drug discovery is significant. Some 5-sulphonamido-8-hydroxyquinoline derivatives have shown marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV)[6].

Anti-inflammatory and Neuroprotective Properties

Anti-inflammatory Effects:

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have been explored as anti-inflammatory agents, targeting enzymes such as cyclooxygenase (COX). The structural features of the this compound scaffold make it an attractive candidate for the design of novel anti-inflammatory drugs.

Potential in Neurodegenerative Diseases:

Emerging research suggests a potential role for quinoline derivatives in the treatment of neurodegenerative diseases. Their ability to modulate various biological targets, including those involved in neuroinflammation, indicates that the this compound scaffold could be a valuable starting point for the development of new therapies for conditions like Alzheimer's and Parkinson's disease.

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives and related compounds from various studies.

Table 1: Anticancer Activity of 5-Methoxyquinoline Derivatives as EZH2 Inhibitors

| Compound | Target | IC50 (μM) | Cell Line | Reference |

| 1 | EZH2 | 28 | - | [1] |

| 5g | EZH2 | - | HCT15, MDA-MB-231 | [1] |

| 5k | EZH2 | 1.2 | HCT15, MDA-MB-231 | [1] |

Table 2: Antibacterial Activity of Quinolin-2-one Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| 6c | MRSA | 0.75 | [2][3] |

| 6c | VRE | 0.75 | [2] |

| 6c | MRSE | 2.50 | [2][3] |

| 6l | MRSA, VRE, MRSE | - | [2][3] |

| 6o | MRSA, VRE, MRSE | - | [2][3] |

Table 3: Antiviral Activity of Quinoline Derivatives

| Compound | Virus | IC50 (μ g/egg ) | Reference |

| 2 | APMV-1, LTV | 3-4 | [6] |

| 3 | APMV-1, LTV | 3-4 | [6] |

| 4 | APMV-1, LTV | 3-4 | [6] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides an overview of key experimental protocols cited in the evaluation of this compound derivatives.

General Procedure for the Synthesis of Quinoline Derivatives

The synthesis of quinoline derivatives often involves multi-step sequences. A general procedure for the final step, a nucleophilic substitution, is described below based on the synthesis of EZH2 inhibitors[1].

Materials:

-

Appropriate 2-chloro-5-methoxyquinoline precursor

-

Desired amine

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Base (e.g., Triethylamine - TEA)

Procedure:

-

Dissolve the 2-chloro-5-methoxyquinoline precursor in DMF.

-

Add the desired amine and triethylamine to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro EZH2 Inhibition Assay

The following is a generalized protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds against EZH2.

Materials:

-

Recombinant EZH2 enzyme complex

-

Histone H3 peptide substrate

-

S-Adenosyl-L-methionine (SAM) as a methyl donor (can be radiolabeled)

-

Test compounds dissolved in DMSO

-

Assay buffer

-

Detection reagents (e.g., for radiometric or fluorescence-based detection)

Workflow Diagram:

Caption: Experimental workflow for an in vitro EZH2 inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion